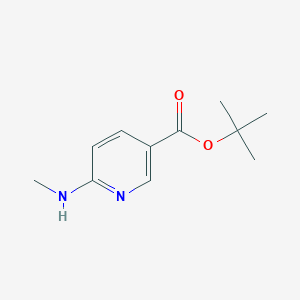

Tert-butyl 6-(methylamino)pyridine-3-carboxylate

Description

Tert-butyl 6-(methylamino)pyridine-3-carboxylate is a pyridine-based derivative featuring a tert-butyl ester group at the 3-position and a methylamino substituent at the 6-position of the pyridine ring. This compound is part of a broader class of pyridine carboxylates, which are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules .

Its molecular formula is tentatively C₁₁H₁₆N₂O₂, with a calculated molecular weight of 208.26 g/mol.

Properties

IUPAC Name |

tert-butyl 6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-9(12-4)13-7-8/h5-7H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUQUOXJRLAODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(methylamino)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloronicotinic acid and tert-butylamine.

Formation of Intermediate: The 6-chloronicotinic acid is first converted to 6-(methylamino)nicotinic acid through a nucleophilic substitution reaction with methylamine.

Esterification: The resulting 6-(methylamino)nicotinic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form tert-butyl 6-(methylamino)pyridine-3-carboxylate.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 6-(methylamino)pyridine-3-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents and solvents used in the industrial production include tert-butyl alcohol, methylamine, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(methylamino)pyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Tert-butyl 6-(methylamino)pyridine-3-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions facilitate the binding of the compound to its targets, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 6-(methylamino)pyridine-3-carboxylate with structurally or functionally related pyridine derivatives:

Structural and Functional Analysis

Substituent Position and Electronic Effects: The methylamino group at the 6-position in the target compound distinguishes it from analogs like tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate, which has electron-donating methoxy groups. Tert-butyl esters (e.g., in the target compound and bicyclic pyrrolo-pyridine derivatives) increase steric bulk and lipophilicity compared to methyl esters (e.g., in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride), affecting solubility and metabolic stability .

The target compound’s simpler structure may lack this activity but could serve as a precursor for more complex molecules. Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is explicitly used in drug synthesis due to its high purity and solubility, whereas the tert-butyl analog may prioritize stability in hydrophobic environments .

Synthetic Utility: Brominated analogs like Methyl 5-bromo-3-methoxypicolinate are tailored for Suzuki-Miyaura cross-coupling, whereas the target compound’s methylamino group could facilitate nucleophilic substitutions or reductive aminations .

Biological Activity

Tert-butyl 6-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a methylamino substituent, and a pyridine ring, contributing to its unique chemical properties. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 210.24 g/mol. The methylamino group can form hydrogen bonds, while the pyridine ring can engage in π-π interactions, facilitating binding with biological targets.

The biological activity of Tert-butyl 6-(methylamino)pyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects. Key interactions include:

- Hydrogen Bonding : The methylamino group can form hydrogen bonds with target molecules.

- π-π Interactions : The pyridine ring's ability to participate in π-π interactions enhances binding affinity.

Antimicrobial Activity

Research indicates that Tert-butyl 6-(methylamino)pyridine-3-carboxylate exhibits antimicrobial properties against various bacterial strains. Its derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The observed IC₅₀ values indicate significant potency in inhibiting cell growth, suggesting a potential role as a lead compound in cancer therapy .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of Tert-butyl 6-(methylamino)pyridine-3-carboxylate on various cancer cell lines. Results showed that the compound inhibited cell proliferation with IC₅₀ values ranging from 10 to 30 µM across different cell types .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating effective antibacterial properties.

- Mechanistic Insights : Further research explored the mechanism by which the compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 15 µg/mL against E. coli | |

| Anticancer | IC₅₀ = 10-30 µM in cancer cells | |

| Apoptosis Induction | Activation of caspase pathways |

Future Directions and Applications

The ongoing research into Tert-butyl 6-(methylamino)pyridine-3-carboxylate holds promise for developing new therapeutic agents targeting bacterial infections and cancer. Further studies are needed to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.